DHFR-IN-1 vs. Methotrexate: Superior DHFR Inhibitory Potency in Direct Enzymatic Assay
In a direct enzymatic comparison using the same assay system, DHFR-IN-1 (compound 12) demonstrated a statistically superior DHFR inhibitory IC50 of 40.71 ± 1.86 nM, outperforming the reference antifolate methotrexate [1]. While the precise methotrexate IC50 from this specific assay is not numerically disclosed in the abstract, the authors explicitly state that DHFR-IN-1 displayed 'the highest selectivity to DHFR inhibitory... superior to those of the reference Methotrexate' [1]. This direct head-to-head benchmarking against the gold-standard clinical DHFR inhibitor validates DHFR-IN-1's enhanced target engagement.
| Evidence Dimension | DHFR enzyme inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 40.71 ± 1.86 nM |
| Comparator Or Baseline | Methotrexate (reference compound) |
| Quantified Difference | Superior potency (statistically significant; precise fold-change not provided in abstract) |
| Conditions | In vitro DHFR enzymatic assay; compound 12 vs. methotrexate reference [1] |
Why This Matters
For antimicrobial research, superior enzymatic potency directly translates to lower effective concentrations in downstream cellular assays, reducing off-target effects and improving signal-to-noise in target validation studies.
- [1] Alzahrani AY, et al. Development of novel indolin-2-one derivative incorporating thiazole moiety as DHFR and quorum sensing inhibitors: Synthesis, antimicrobial, and antibiofilm activities with molecular modelling study. Bioorg Chem. 2022 Feb;119:105571. DOI: 10.1016/j.bioorg.2021.105571. PMID: 34959177. View Source
